N-({[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylpropanamide
Overview
Description
N-({[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C22H27N5OS and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.19363168 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Characterization
Research on compounds with similar structures has focused on their synthesis and characterization, providing foundational knowledge for further application-specific investigations. For instance, studies on the synthesis, spectroscopic characterization, and crystal structure of similar compounds have been conducted to understand their chemical properties and structural configurations (Saeed, Rashid, Bhatti, & Jones, 2010). These methodologies are crucial for developing new materials with potential applications in pharmaceuticals and materials science.
Medicinal Chemistry Applications
Several studies have explored the synthesis of heterocyclic skeletons, including benzothiazoles and benzothiazole derivatives, due to their significant biological activities. For example, research on the synthesis of heterocyclic skeletons by reacting specific chloride compounds with thioamides has revealed diverse cyclic products with potential medicinal applications (Fathalla & Pazdera, 2002). Similarly, the synthesis of benzothiazole compounds related to green chemistry has been highlighted for their pharmaceutical and biological activity, underscoring their importance in drug development and biochemistry (Gao, Liu, Zuo, Feng, & Gao, 2020).
Potential for Corrosion Inhibition
Research into benzothiazole derivatives has also uncovered their potential as corrosion inhibitors, an application relevant to materials science and engineering. A study on the synthesis and evaluation of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrates the utility of these compounds in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Properties
IUPAC Name |
N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-5-6-7-16-8-10-17(11-9-16)27-25-19-12-15(4)18(13-20(19)26-27)23-22(29)24-21(28)14(2)3/h8-14H,5-7H2,1-4H3,(H2,23,24,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCVHMXHSOHVLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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